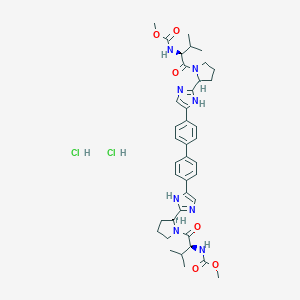

Daclatasvir dihydrochloride

Vue d'ensemble

Description

Le diclatasvir dihydrochlorure est un antiviral à action directe utilisé principalement dans le traitement des infections chroniques par le virus de l’hépatite C (VHC). Il est commercialisé sous le nom de marque Daklinza et est connu pour son activité puissante contre les génotypes 1 et 3 du VHC . Le composé agit en inhibant la protéine non structurale 5A (NS5A) du VHC, qui est essentielle à la réplication et à l’assemblage du virus .

Applications De Recherche Scientifique

Daclatasvir dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antiviral mechanisms and drug interactions.

Biology: Investigated for its effects on viral replication and protein interactions.

Medicine: Primarily used in combination therapies for treating chronic hepatitis C infections.

Industry: Employed in the development of new antiviral drugs and formulations.

Mécanisme D'action

Le diclatasvir dihydrochlorure exerce ses effets antiviraux en se liant à l’extrémité N-terminale de la protéine non structurale 5A (NS5A) du VHC. Cette liaison inhibe la réplication de l’ARN viral et l’assemblage des virions en empêchant l’interaction de la NS5A avec les protéines et les membranes de la cellule hôte nécessaires à l’assemblage du complexe de réplication . Le composé cible à la fois les fonctions cis- et trans-agissantes de la NS5A, perturbant le fonctionnement des nouveaux complexes de réplication du VHC en modulant l’état de phosphorylation de la NS5A .

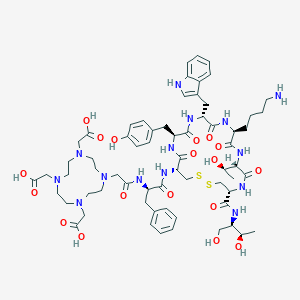

Composés Similaires :

Sofosbuvir : Un autre antiviral à action directe utilisé en association avec le diclatasvir pour traiter le VHC.

Ledipasvir : Un inhibiteur de la NS5A similaire au diclatasvir, mais utilisé en association avec le sofosbuvir.

Velpatasvir : Un autre inhibiteur de la NS5A avec une couverture génotypique plus large.

Unicité : Le diclatasvir dihydrochlorure est unique par sa capacité à cibler plusieurs étapes du processus de réplication du VHC, ce qui le rend très efficace dans les traitements combinés. Sa forte barrière génétique à la résistance et sa puissante activité antivirale sur différents génotypes du VHC le distinguent en outre des autres composés similaires .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Daclatasvir dihydrochloride exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A, a nonstructural phosphoprotein encoded by HCV . This binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . This compound is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Cellular Effects

This compound, by binding to NS5A, disrupts the function of new HCV replication complexes, thereby preventing RNA replication and virion assembly . This impacts the cellular processes involved in the replication of the HCV, leading to a reduction in the viral load within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the N-terminus of the D1 domain of NS5A, a nonstructural phosphoprotein encoded by HCV . This binding prevents NS5A’s interaction with host cell proteins and membranes that are required for virion replication complex assembly . This compound targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Temporal Effects in Laboratory Settings

This compound undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies .

Dosage Effects in Animal Models

In-vivo animal studies suggested that this compound concentrates in livers (mice, rats, dogs, and monkeys), with liver-to-serum or liver-to-plasma area under the concentration–time curve (AUC) ratios ranging from 1.9 to 17 in the different animal species tested .

Metabolic Pathways

This compound has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for this compound .

Transport and Distribution

This compound is predominantly eliminated via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . In-vivo animal studies suggested that this compound concentrates in livers (mice, rats, dogs, and monkeys), indicating its distribution within this organ .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the HCV NS5A protein, which is part of the HCV replication complex located in the cytoplasm of the host cell .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du diclatasvir dihydrochlorure implique plusieurs étapes, commençant par la réaction du 1,1’-biphényl-4,4’-diylbis(2-bromoéthanone) avec un composé de formule (IV) en présence d’une base pour produire un composé de formule (V). Cet intermédiaire est ensuite cyclisé en présence d’acétate d’ammonium et déprotégé en conditions acides pour obtenir un composé de formule (VII). L’étape finale consiste à faire réagir cet intermédiaire avec un composé de formule (VIII) en présence d’hydrate de HOBt, de DIPEA, d’EDC1.HCl et d’acide chlorhydrique pour obtenir le diclatasvir dihydrochlorure .

Méthodes de Production Industrielle : La production industrielle du diclatasvir dihydrochlorure suit des voies de synthèse similaires, mais est optimisée pour obtenir des rendements et une pureté plus élevés. Le processus implique un contrôle minutieux des conditions de réaction et des étapes de purification pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le diclatasvir dihydrochlorure subit diverses réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.

Réactifs et Conditions Courants :

Oxydation : Les réactifs courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Les réactifs courants incluent l’hydrure de lithium aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants incluent les halogènes et les nucléophiles.

Produits Principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

Le diclatasvir dihydrochlorure a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes antiviraux et les interactions médicamenteuses.

Biologie : Étudié pour ses effets sur la réplication virale et les interactions protéiques.

Médecine : Principalement utilisé dans les traitements combinés pour traiter les infections chroniques par le VHC.

Industrie : Employé dans le développement de nouveaux médicaments et formulations antiviraux.

Comparaison Avec Des Composés Similaires

Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for treating HCV.

Ledipasvir: An NS5A inhibitor similar to daclatasvir but used in combination with sofosbuvir.

Velpatasvir: Another NS5A inhibitor with a broader genotypic coverage.

Uniqueness: Daclatasvir dihydrochloride is unique in its ability to target multiple stages of the HCV replication process, making it highly effective in combination therapies. Its high genetic barrier to resistance and potent antiviral activity across different HCV genotypes further distinguish it from other similar compounds .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir dihydrochloride involves a multi-step process starting from commercially available starting materials. The key steps include the formation of an intermediate compound followed by a series of chemical reactions to yield the final product.", "Starting Materials": [ "Methyl 2-(chlorosulfonyl)acetate", "2-(3,5-dichlorophenyl)acetic acid", "N,N-Dimethylformamide", "Sodium hydride", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Methyl 2-(chlorosulfonyl)acetate and 2-(3,5-dichlorophenyl)acetic acid are reacted in the presence of N,N-Dimethylformamide and sodium hydride to yield an intermediate compound.", "Step 2: The intermediate compound is then treated with methanol and hydrochloric acid to form a methyl ester intermediate.", "Step 3: The methyl ester intermediate is then reacted with sodium hydride and N,N-Dimethylformamide to form an aldehyde intermediate.", "Step 4: The aldehyde intermediate is then reacted with an amine derivative to form the final product, Daclatasvir dihydrochloride.", "Step 5: The final product is then purified and isolated using standard techniques." ] } | |

Numéro CAS |

1009119-65-6 |

Formule moléculaire |

C40H51ClN8O6 |

Poids moléculaire |

775.3 g/mol |

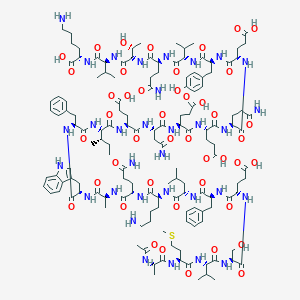

Nom IUPAC |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1 |

Clé InChI |

AQVSGTIFAZLGND-VZJXZGSTSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl |

SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |

SMILES canonique |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |

Apparence |

Solid powder |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BMS-790052 Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester daclatasvir Daklinza |

Origine du produit |

United States |

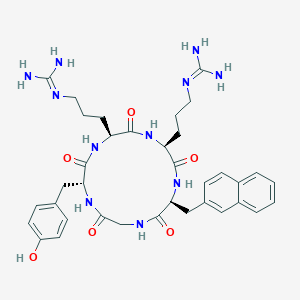

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

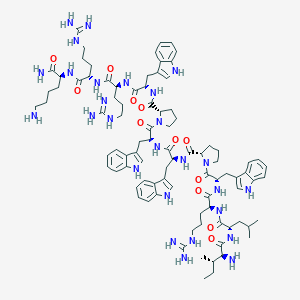

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)